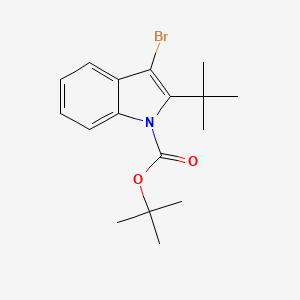
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate is an organic compound that features a tert-butyl group attached to a brominated indole core. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate typically involves the bromination of an indole derivative followed by the introduction of tert-butyl groups. One common method involves the use of tert-butyl alcohol and bromine in the presence of a suitable catalyst. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate exerts its effects involves the interaction of its brominated indole core with various molecular targets. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include:
tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: This compound also features a brominated aromatic core with tert-butyl groups, but with additional substituents like chlorine and fluorine.
tert-Butyl bromoacetate: Another brominated compound with tert-butyl groups, used in different synthetic applications.
The uniqueness of tert-Butyl 3-bromo-2-(tert-butyl)-1H-indole-1-carboxylate lies in its indole core, which imparts distinct chemical properties and reactivity compared to other brominated tert-butyl compounds .
Propiedades
Fórmula molecular |
C17H22BrNO2 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-2-tert-butylindole-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)14-13(18)11-9-7-8-10-12(11)19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
Clave InChI |
ANLYPQZOQUVTSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
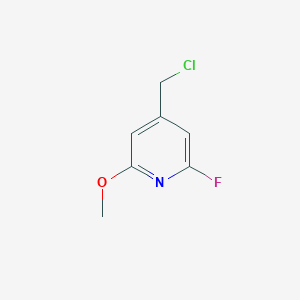
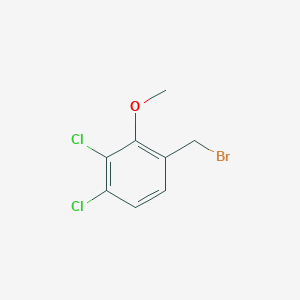
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
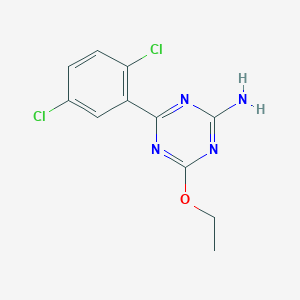
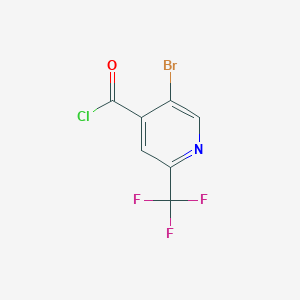
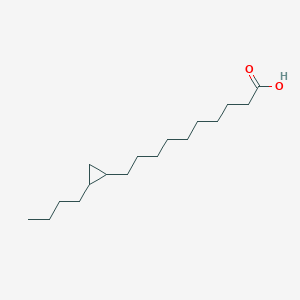
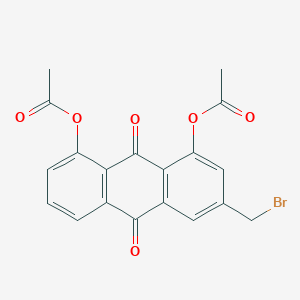
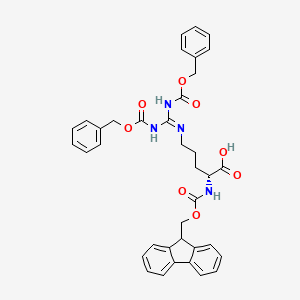

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
